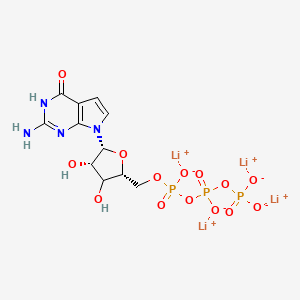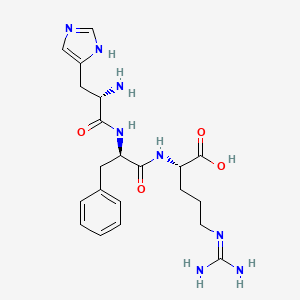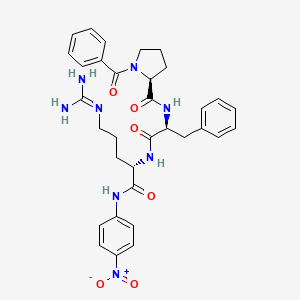
Bz-Pro-Phe-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide, commonly referred to as Bz-Pro-Phe-Arg-pNA, is a synthetic peptide substrate used extensively in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate in the study of proteolytic enzymes, such as thrombin and plasma kallikrein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Pro-Phe-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of N-Benzoyl-Pro-Phe-Arg-p-nitroanilide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically.
Oxidation and Reduction: These reactions can modify the peptide’s functional groups, affecting its stability and reactivity.
Substitution: Involves the replacement of specific amino acids or functional groups to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like thrombin, trypsin, and plasma kallikrein are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Major Products
Hydrolysis: Produces p-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Results in modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide is widely used in various scientific research fields:
Chemistry: As a substrate for studying enzyme kinetics and mechanisms.
Biology: In the investigation of proteolytic pathways and enzyme activity in biological systems.
Medicine: For diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of conditions like thrombocytopenia.
Industry: In the quality control of pharmaceutical products and the development of enzyme inhibitors .
Mecanismo De Acción
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. This reaction allows for the quantification of enzyme activity. The compound specifically targets serine proteases, including thrombin and plasma kallikrein, by binding to their active sites and undergoing hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
- Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride
- des-Arg9-[Leu8]-Bradykinin acetate salt
Uniqueness
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide is unique due to its specific chromogenic properties, making it highly suitable for spectrophotometric assays. Its structure allows for precise cleavage by specific proteolytic enzymes, providing accurate measurements of enzyme activity. This specificity and ease of detection set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C33H38N8O6 |
|---|---|
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
Clave InChI |
IDSFNACJZVHKIB-KCHLEUMXSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


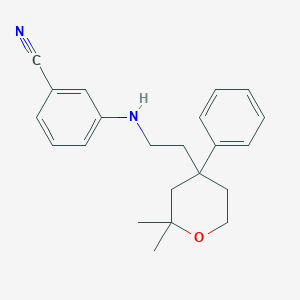

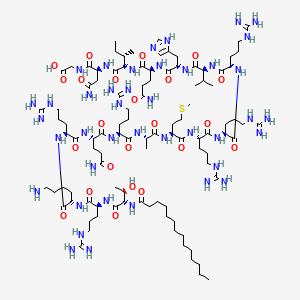
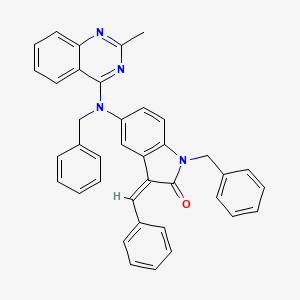
![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
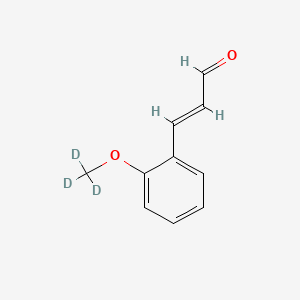

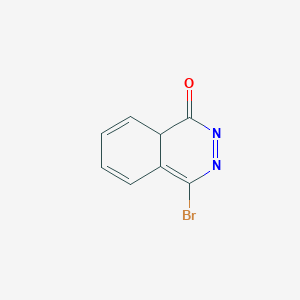
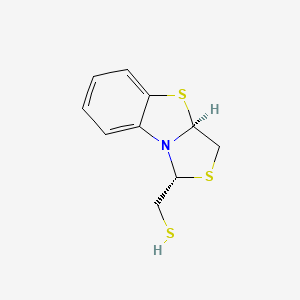
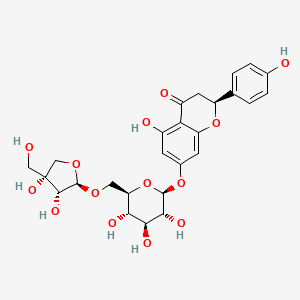
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
